molecular formula C9H13ClFNO B1450698 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2031268-88-7

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1450698
CAS No.: 2031268-88-7
M. Wt: 205.66 g/mol
InChI Key: RDQMBPCEIYYKIY-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl It is a derivative of phenethylamine and contains a fluorine atom, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 4-methoxyphenylacetonitrile, undergoes bromination to introduce a bromine atom at the alpha position.

  • Nucleophilic Substitution: The brominated compound is then treated with an amine source, such as ammonia or an amine derivative, to replace the bromine atom with an amine group.

  • Fluorination: The resulting compound is subjected to fluorination to introduce the fluorine atom at the desired position.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to remove the fluorine atom, resulting in a different structural isomer.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides and amines, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of non-fluorinated analogs.

  • Substitution: Formation of compounds with different substituents on the phenyl ring.

Scientific Research Applications

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of neurotransmitter systems and receptor binding assays.

  • Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

  • 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride: Similar structure but with a fluorine atom on the phenyl ring instead of a methoxy group.

  • 4-Fluoro-2-(methylamino)phenol hydrochloride: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its combination of fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. This combination provides distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

2-fluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQMBPCEIYYKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-88-7
Record name 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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